

# TNA vs. Phosphorothioate Oligonucleotides: A Comparative Guide to Nuclease Resistance

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For researchers, scientists, and drug development professionals, the in vivo stability of oligonucleotide-based therapeutics is a paramount concern. Unmodified oligonucleotides are rapidly degraded by cellular nucleases, limiting their therapeutic efficacy. This guide provides an objective, data-driven comparison of two leading strategies to enhance nuclease resistance: threose nucleic acid (TNA) and phosphorothioate (PS) modifications.

Threose nucleic acid is a synthetic nucleic acid analog where the natural ribose or deoxyribose sugar is replaced by a four-carbon threose sugar. This fundamental change to the backbone renders TNA unrecognizable by most nucleases. Phosphorothioate oligonucleotides, on the other hand, feature the replacement of a non-bridging oxygen atom with a sulfur atom in the phosphate backbone, which sterically hinders the approach of nucleases.

## **Quantitative Comparison of Nuclease Resistance**

The nuclease resistance of TNA and phosphorothioate oligonucleotides has been evaluated in various in vitro systems. While both modifications offer a significant improvement over unmodified oligonucleotides, studies consistently demonstrate the superior stability of TNA.



Oligonucleotide Type	Modification Details	Half-life in Serum/Plasma	Key Findings
Unmodified Oligo	Standard phosphodiester backbone	~5 minutes[1]	Rapidly degraded by nucleases.
Phosphorothioate (PS) Oligo	Sulfur substitution in the phosphate backbone	Biphasic elimination: initial short half-life of 0.53-0.83 hours, followed by a long half-life of 35-50 hours in animals.[1]	Resistance is dependent on the number and stereochemistry of PS linkages. Can exhibit toxicity at higher concentrations.[2]
Threose Nucleic Acid (TNA) Oligo	Threose sugar backbone	Highly stable; remains undigested after 7 days in 50% human serum.	Considered completely refractory to nuclease digestion. Offers high biocompatibility.

A direct comparison of various modified siRNAs targeting the Ttr gene in mouse primary hepatocytes revealed that TNA modifications conferred greater nuclease resistance than 2'-O-methyl or 2'-fluoro modifications, which are often used in conjunction with phosphorothioates.

[3] In this study, siRNAs with TNA modifications generally maintained or even improved potency (IC50 values) compared to the parent siRNA, with some TNA-modified constructs showing IC50 values as low as 0.028 nM.[3]

# **Experimental Protocols**

The assessment of nuclease resistance is crucial for the preclinical development of oligonucleotide therapeutics. The following are detailed methodologies for commonly employed assays.

## **Protocol 1: Serum Stability Assay**

This assay evaluates the stability of oligonucleotides in a complex biological medium containing a variety of nucleases.



Objective: To determine the half-life of TNA and phosphorothioate oligonucleotides in the presence of serum.

#### Materials:

- TNA and phosphorothioate oligonucleotides
- Unmodified control oligonucleotide
- Fetal Bovine Serum (FBS) or human serum
- Nuclease-free water
- Phosphate-buffered saline (PBS)
- RNA loading dye (e.g., formamide-based)
- Polyacrylamide gel electrophoresis (PAGE) system
- Gel imaging system

#### Methodology:

- Oligonucleotide Preparation: Resuspend oligonucleotides in nuclease-free water to a stock concentration of 200  $\mu$ M.
- Reaction Setup: For each time point, prepare a 10 μL reaction containing 50 pmol of the oligonucleotide in 50% FBS. A master mix can be prepared for multiple time points.
- Incubation: Incubate the reactions at 37°C. Recommended time points include 0, 10, 30 minutes, and 1, 6, 12, 24 hours.
- Reaction Quenching: At each time point, take a 5  $\mu$ L aliquot of the reaction mixture and mix it with 5  $\mu$ L of RNA loading dye. Immediately store the quenched sample at -20°C to halt nuclease activity.
- Gel Electrophoresis: Once all time points are collected, analyze the samples on a denaturing polyacrylamide gel (e.g., 15-20% acrylamide with 7M urea).



Analysis: Stain the gel with a nucleic acid stain (e.g., SYBR Gold) and visualize the bands
using a gel imaging system. Quantify the intensity of the full-length oligonucleotide band at
each time point relative to the 0-minute time point to determine the degradation rate and
calculate the half-life.

# Protocol 2: Snake Venom Phosphodiesterase (SVPD) Assay

This assay assesses the resistance of oligonucleotides to a specific 3'-exonuclease.

Objective: To compare the resistance of TNA and phosphorothioate oligonucleotides to 3'-exonuclease degradation.

#### Materials:

- TNA and phosphorothioate oligonucleotides
- · Unmodified control oligonucleotide
- Snake Venom Phosphodiesterase (from Crotalus adamanteus)
- Reaction Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 10 mM MgCl<sub>2</sub>)
- Nuclease-free water
- Stop Solution (e.g., 9 M urea, 15% glycerol)
- PAGE system
- Gel imaging system

#### Methodology:

- Oligonucleotide Preparation: Prepare oligonucleotide solutions in nuclease-free water.
- Reaction Setup: In a microcentrifuge tube, combine the oligonucleotide, reaction buffer, and nuclease-free water to the desired volume. Cool the mixture to 0°C.

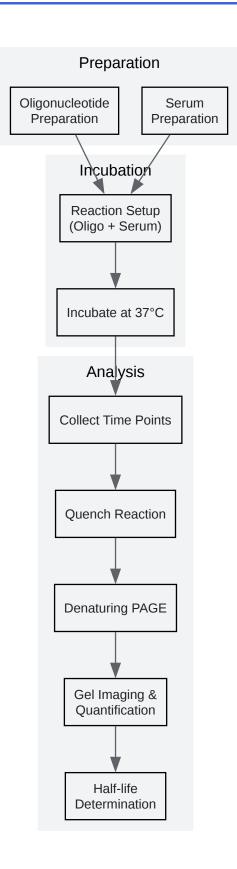


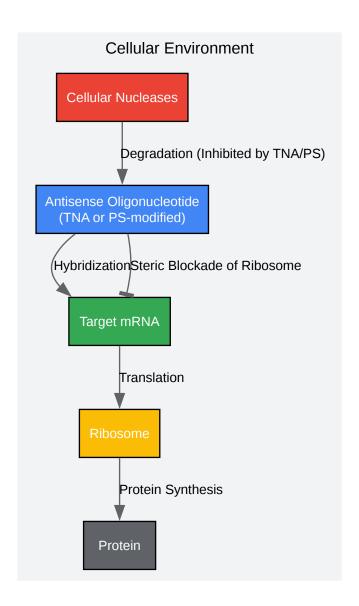
- Enzyme Addition: Add a pre-determined amount of SVPD to initiate the reaction. The optimal
  enzyme concentration should be determined empirically to achieve a measurable
  degradation rate for the control oligonucleotide.
- Incubation: Incubate the reaction at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).
- Reaction Quenching: Stop the reaction by adding the aliquot to a tube containing the stop solution.
- Analysis: Analyze the samples by denaturing PAGE and quantify the amount of intact oligonucleotide remaining at each time point as described in the serum stability assay protocol.

## **Visualizing Experimental Workflows and Pathways**

To further clarify the experimental process and the biological context of these modified oligonucleotides, the following diagrams are provided.







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### References

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